

In-depth Technical Guide: 1-Benzyl-5-phenylbarbituric Acid

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Compound of Interest

Compound Name: *1-Benzyl-5-phenylbarbituric acid*

Cat. No.: B160825

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CAS Number: 72846-00-5

This technical guide provides a comprehensive overview of **1-Benzyl-5-phenylbarbituric acid**, a derivative of barbituric acid. The information is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and potential biological activities.

Chemical and Physical Properties

1-Benzyl-5-phenylbarbituric acid is a white to off-white crystalline powder.[\[1\]](#) Key quantitative data for this compound are summarized in the table below.

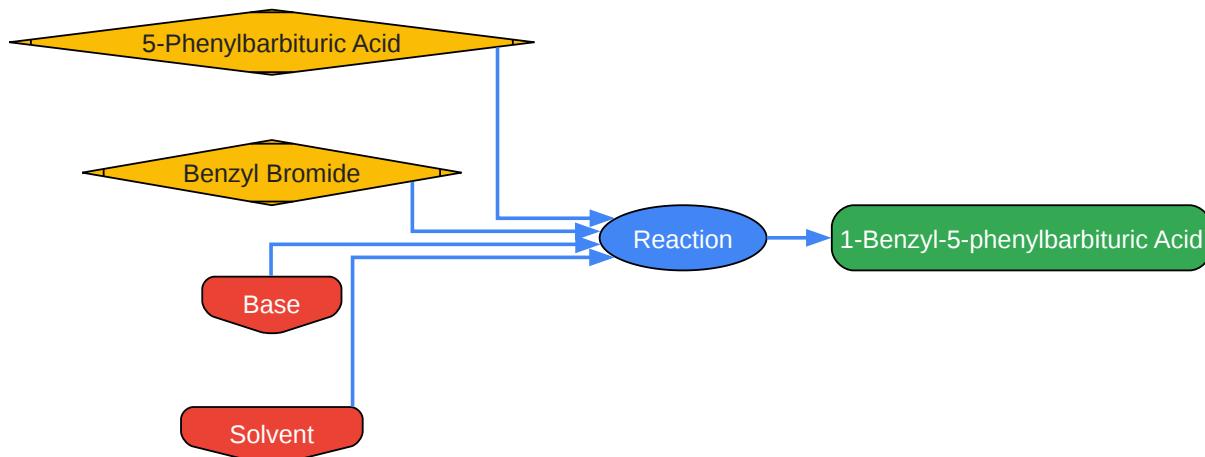
Property	Value	Reference
CAS Number	72846-00-5	[1]
Molecular Formula	C ₁₇ H ₁₄ N ₂ O ₃	[1]
Molecular Weight	294.31 g/mol	[1]
Melting Point	158-164 °C	[1]
Appearance	White to off-white crystalline powder	[1]
Purity	≥ 99% (Assay)	[1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **1-Benzyl-5-phenylbarbituric acid** is not readily available in the searched literature, a general approach can be inferred from standard organic chemistry principles and procedures for analogous compounds. The synthesis would likely involve the N-benzylation of 5-phenylbarbituric acid.

Proposed Synthetic Pathway:

The synthesis would logically proceed via the reaction of 5-phenylbarbituric acid with a benzylating agent, such as benzyl bromide, in the presence of a suitable base and solvent.



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Caption: Proposed synthesis of **1-Benzyl-5-phenylbarbituric acid**.

General Experimental Considerations (Hypothetical):

- Reactants: 5-phenylbarbituric acid would be the starting material. Benzyl bromide or benzyl chloride would serve as the benzylating agent.

- **Base:** A non-nucleophilic base such as potassium carbonate or sodium hydride would be required to deprotonate the nitrogen atom of the barbiturate ring, facilitating the nucleophilic attack on the benzylating agent.
- **Solvent:** An anhydrous polar aprotic solvent like dimethylformamide (DMF) or acetonitrile would be a suitable reaction medium.
- **Reaction Conditions:** The reaction would likely be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. The temperature could range from room temperature to elevated temperatures to ensure the reaction proceeds at a reasonable rate.
- **Work-up and Purification:** After the reaction is complete, a standard aqueous work-up would be necessary to remove the base and any inorganic byproducts. The crude product would then be purified, likely through recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the pure **1-Benzyl-5-phenylbarbituric acid**.

Biological Activity and Mechanism of Action

While specific biological data for **1-Benzyl-5-phenylbarbituric acid** is limited in the available literature, its structural similarity to other barbiturates suggests it may act as a central nervous system (CNS) depressant. Barbiturates are known to exert their effects primarily through the positive allosteric modulation of the GABA-A receptor.

General Mechanism of Action for Barbiturates:

Barbiturates bind to a specific site on the GABA-A receptor, a ligand-gated ion channel. This binding potentiates the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). By increasing the duration of the chloride channel opening induced by GABA, barbiturates enhance the influx of chloride ions into the neuron. This hyperpolarizes the neuronal membrane, making it less likely to fire an action potential, which results in the observed sedative and anticonvulsant effects.

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References

- 1. nbinno.com [nbinno.com]
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